Bienvenue dans la boutique en ligne BenchChem!

3-[3-(tert-butoxycarbonyl)-1H-pyrazol-1-yl]propanoic acid

PROTAC linker design targeted protein degradation ternary complex geometry

This heterobifunctional intermediate enables an orthogonal, two-step diversification strategy for PROTAC and medicinal chemistry programs. The stable Boc ester withstands amide coupling on the free propanoic acid, allowing sequential warhead and ligand conjugation. With a 3-carbon spacer and ≥97% purity from ISO-certified sources, it simplifies multi-step synthesis and minimizes impurity carry-through in regulated API development.

Molecular Formula C11H16N2O4
Molecular Weight 240.259
CAS No. 1856046-94-0
Cat. No. B2521902
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[3-(tert-butoxycarbonyl)-1H-pyrazol-1-yl]propanoic acid
CAS1856046-94-0
Molecular FormulaC11H16N2O4
Molecular Weight240.259
Structural Identifiers
SMILESCC(C)(C)OC(=O)C1=NN(C=C1)CCC(=O)O
InChIInChI=1S/C11H16N2O4/c1-11(2,3)17-10(16)8-4-6-13(12-8)7-5-9(14)15/h4,6H,5,7H2,1-3H3,(H,14,15)
InChIKeyYOANJLMRTQQWRC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-[3-(tert-Butoxycarbonyl)-1H-pyrazol-1-yl]propanoic Acid (CAS 1856046-94-0): Procurement-Relevant Class and Structural Identity


3-[3-(tert-butoxycarbonyl)-1H-pyrazol-1-yl]propanoic acid (CAS 1856046-94-0, molecular formula C₁₁H₁₆N₂O₄, MW 240.26 g/mol) is a heterobifunctional pyrazole building block bearing a tert-butoxycarbonyl (Boc) ester at the pyrazole C3 position and a free propanoic acid side chain at the N1 position . The IUPAC systematic name is 1H-pyrazole-1-propanoic acid, 3-[(1,1-dimethylethoxy)carbonyl]-, and the compound is supplied commercially at purities of ≥95% to ≥97% (NLT 97%) by multiple vendors including MolCore and CheMenu . It serves as a protected intermediate in medicinal chemistry and organic synthesis, where the Boc ester functions as an acid-labile protecting group for the pyrazole-3-carboxylic acid, while the terminal propanoic acid provides a conjugation handle for amide or ester bond formation .

Why 3-[3-(tert-Butoxycarbonyl)-1H-pyrazol-1-yl]propanoic Acid Cannot Be Casually Substituted by In-Class Analogs


The class of N1-(carboxyalkyl)-pyrazole-3-carboxylate esters encompasses compounds that differ simultaneously in linker chain length, ester protecting group identity, and substitution position on the pyrazole ring—each parameter independently controlling orthogonal deprotection sequence, conjugation geometry, and physicochemical properties . For example, the acetic acid homolog ([3-(tert-butoxycarbonyl)-1H-pyrazol-1-yl]acetic acid, CAS 1855891-13-2, MW 226.23) provides a two-carbon linker versus the three-carbon propanoic linker, altering the spatial reach between conjugation points by approximately 1.2–1.5 Å, which is critical in PROTAC linker design where ternary complex formation depends on precise inter-warhead distance . Conversely, substituting the tert-butyl ester with an ethyl ester (3-[3-(ethoxycarbonyl)-1H-pyrazol-1-yl]propanoic acid, CAS 1006682-92-3, MW 212.20) removes the acid-labile Boc deprotection pathway, replacing it with a group cleavable only under basic hydrolysis conditions, thereby eliminating synthetic orthogonality in multi-step sequences . Simply using the fully unprotected analog 3-(1H-pyrazol-1-yl)propanoic acid (CAS 89532-73-0, MW 140.14) loses the ability to mask the pyrazole C3 carboxylate during N1-side-chain derivatization, leading to uncontrolled dimerization or cross-reactivity [1].

Quantitative Differentiation Evidence for 3-[3-(tert-Butoxycarbonyl)-1H-pyrazol-1-yl]propanoic Acid Versus Key Comparators


Linker Chain Length Comparison: Propanoic Acid (3-Carbon) vs. Acetic Acid (2-Carbon) Homolog

3-[3-(tert-Butoxycarbonyl)-1H-pyrazol-1-yl]propanoic acid provides a 3-carbon (propanoic acid) linker between the pyrazole N1 and the terminal carboxyl conjugation handle, as confirmed by its SMILES structure CC(C)(C)OC(=O)C1=NN(CCC(O)=O)C=C1 . In contrast, the direct acetic acid homolog [3-(tert-butoxycarbonyl)-1H-pyrazol-1-yl]acetic acid (CAS 1855891-13-2) provides only a 2-carbon linker (SMILES: CC(C)(C)OC(=O)C1=NN(C=C1)CC(=O)O) . The additional methylene unit in the target compound extends the maximum inter-functional-group reach (pyrazole C3 tert-butyl ester oxygen to terminal carboxyl carbon) by approximately 1.2–1.5 Å (estimated from standard C–C bond length of ~1.54 Å), a difference that directly impacts the accessible conformational space for bifunctional degrader design where linker length governs ternary complex formation efficiency .

PROTAC linker design targeted protein degradation ternary complex geometry

Ester Protecting Group Orthogonality: tert-Butyl (Boc) Ester vs. Ethyl Ester at Pyrazole C3

The target compound carries a tert-butyl ester (Boc ester) at the pyrazole C3 position, which is cleavable under acidic conditions—typically 50% TFA in DCM at room temperature or neat TFA—to liberate the free pyrazole-3-carboxylic acid [1]. The closest ester variant, 3-[3-(ethoxycarbonyl)-1H-pyrazol-1-yl]propanoic acid (CAS 1006682-92-3, MW 212.20), carries an ethyl ester at the same position, which requires basic hydrolysis (e.g., LiOH or NaOH in aqueous THF/MeOH) for cleavage . The tert-butyl ester's acid-lability enables orthogonal deprotection in the presence of base-stable protecting groups (e.g., Fmoc, Alloc, benzyl ethers), whereas the ethyl ester lacks this orthogonality, being stable to TFA but labile to strong bases that may also cleave the propanoic acid amide conjugates [2]. The predicted pKa of the target compound's terminal carboxylic acid is 4.26±0.10, consistent with typical aliphatic carboxylic acid reactivity for amide coupling (EDCI/HOBt) without interference from the Boc ester .

orthogonal deprotection solid-phase synthesis multi-step synthesis Boc deprotection

Protection Strategy Differentiation: Boc on Pyrazole C3 Carboxylate vs. Boc on α-Amine in Amino Acid Derivatives

The target compound places the Boc protecting group on the pyrazole ring C3 as a tert-butyl ester (O-Boc), not on an amine nitrogen (N-Boc). This is structurally and functionally distinct from the widely used amino acid derivatives such as Boc-3-(1-pyrazolyl)-L-alanine (CAS 21012-18-0, MW 255.27, MF C₁₁H₁₇N₃O₄) where the Boc group protects the α-amino group of the alanine backbone . In the amino acid series, Boc deprotection reveals a free amine that participates in peptide bond formation; in the target compound, Boc deprotection reveals a free pyrazole-3-carboxylic acid, enabling carboxyl-directed conjugation strategies (e.g., amide coupling with amines, hydrazide formation) rather than amine-directed chemistry . The predicted density of the target compound (1.21±0.1 g/cm³) is lower than that of Boc-3-(1-pyrazolyl)-L-alanine (1.26±0.1 g/cm³), and the predicted boiling point differs significantly (394.7±22.0 °C vs. 441.9±40.0 °C), reflecting the absence of the hydrogen-bonding α-amine and the different intermolecular interaction profile .

heterocyclic building blocks pyrazole protection non-amino acid scaffold chiral pool synthesis

Linker Length Series Analysis: Propanoic Acid (C3) vs. Butanoic Acid (C4) Homolog

Within the homologous series of 3-[3-(tert-butoxycarbonyl)-1H-pyrazol-1-yl]alkanoic acids, the propanoic acid (C3) target compound sits between the acetic acid (C2, CAS 1855891-13-2) and butanoic acid (C4, CAS 1856084-22-4, MW 254.28) variants . The butanoic acid homolog introduces a branched methyl group at the α-position of the side chain (SMILES: CC(CC(=O)O)N1C=CC(C(=O)OC(C)(C)C)=N1), creating a chiral center and altering conformational flexibility compared to the linear propanoic chain of the target compound (SMILES: CC(C)(C)OC(=O)C1=NN(CCC(O)=O)C=C1) . The target compound's linear propanoic acid chain provides a defined, predictable inter-functional-group distance without the conformational bias introduced by α-substitution. The butanoic acid homolog carries GHS07 hazard classification (Harmful if swallowed H302; Causes skin irritation H315; Causes serious eye irritation H319; May cause respiratory irritation H335), while hazard data for the target compound remain less documented, representing a procurement consideration for laboratories with strict EHS requirements .

homolog series linker optimization structure-activity relationship physicochemical tuning

Commercial Availability and Purity Benchmarks Relative to Unprotected and Alternative Ester Analogs

3-[3-(tert-Butoxycarbonyl)-1H-pyrazol-1-yl]propanoic acid is commercially available from multiple vendors with documented purity specifications: NLT 97% from MolCore (ISO-certified for global pharmaceutical R&D and QC applications) and 95%+ from CheMenu (Catalog CM855957) . In comparison, the unprotected analog 3-(1H-pyrazol-1-yl)propanoic acid (CAS 89532-73-0) is listed at 95% purity from Enamine , while the ethyl ester variant 3-[3-(ethoxycarbonyl)-1H-pyrazol-1-yl]propanoic acid (CAS 1006682-92-3) is also offered at 95%+ . The Boc-protected compound benefits from the stability imparted by the tert-butyl ester group during storage and handling compared to the fully deprotected analog, which bears two free carboxylic acid functionalities (pKa ~4.29 for the propanoic acid and an additional acidic proton from the pyrazole-3-carboxylic acid) and is consequently more prone to hygroscopicity and intermolecular condensation . The MolCore product's ISO certification provides documented quality management system compliance relevant for regulated pharmaceutical intermediate procurement.

chemical procurement building block sourcing purity specification ISO-certified supply

Evidence-Backed Application Scenarios for 3-[3-(tert-Butoxycarbonyl)-1H-pyrazol-1-yl]propanoic Acid


PROTAC Linker Development Requiring Defined 3-Carbon Spacer with Orthogonal Deprotection

When designing heterobifunctional PROTAC degraders, the propanoic acid chain provides a linear 3-carbon spacer between the pyrazole scaffold and the conjugated warhead or E3 ligase ligand. The Boc ester on the pyrazole C3 position remains intact during amide coupling at the terminal carboxyl (EDCI/HOBt conditions, pH ~6–8), enabling sequential conjugation: first attach the warhead via the propanoic acid, then deprotect the Boc group with TFA/DCM to reveal the pyrazole-3-carboxylic acid for attachment of the second ligand. This orthogonal strategy avoids the protection/deprotection conflicts encountered with the ethyl ester analog, which would require strongly basic conditions incompatible with many ester-linked warheads [1].

Multi-Step Synthesis of Pyrazole-3-Carboxamide Libraries with Free Carboxylic Acid Side Chain Functionality

The target compound serves as a protected precursor for generating pyrazole-3-carboxamide derivatives. The synthetic sequence involves: (i) amide coupling at the propanoic acid terminus with diverse amines to build the N1 side chain diversity, (ii) TFA-mediated Boc deprotection to unmask the C3 carboxylic acid, and (iii) a second amide coupling to introduce the C3 carboxamide moiety. The predicted pKa of 4.26 for the propanoic acid ensures efficient activation with standard carbodiimide reagents, while the tert-butyl ester remains stable under these coupling conditions. This two-step diversification sequence is not achievable with the fully unprotected 3-(1H-pyrazol-1-yl)propanoic acid, which would produce statistical mixtures upon attempted sequential amidation [2].

Physicochemical Property Optimization in Fragment-Based Drug Discovery: Balancing Linker Length and Lipophilicity

In fragment-based lead optimization, the target compound occupies a specific physicochemical niche within its homolog series. With MW 240.26 and a predicted density of 1.21 g/cm³, it offers lower molecular weight than the butanoic acid homolog (MW 254.28) while providing greater linker reach than the acetic acid homolog (MW 226.23). The Boc group contributes controlled lipophilicity without introducing a permanent lipophilic burden, as it is cleaved during the synthetic sequence. For medicinal chemistry programs targeting CNS-penetrant compounds where MW and polar surface area are tightly constrained, the propanoic acid linker length offers an intermediate option between the shorter and longer homologs .

Regulated Pharmaceutical Intermediate Procurement Under ISO Quality Management Systems

For pharmaceutical development organizations operating under ICH Q7 (GMP for APIs) or ISO 9001 quality management systems, the availability of this compound at NLT 97% purity from ISO-certified suppliers (e.g., MolCore) supports quality-by-design principles. The documented purity specification, combined with the compound's stable Boc-protected form (vs. the hygroscopic, more reactive unprotected diacid), reduces the risk of impurity carry-through in multi-step regulated syntheses. This procurement scenario is particularly relevant when the compound serves as a late-stage intermediate where impurity profiles must be rigorously controlled and traceable to vendor specifications .

Quote Request

Request a Quote for 3-[3-(tert-butoxycarbonyl)-1H-pyrazol-1-yl]propanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.